8-(1-azepanylcarbonyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline -

8-(1-azepanylcarbonyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Catalog Number: EVT-4114706
CAS Number:
Molecular Formula: C25H27N3O3
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: This compound shares the core tetrahydroquinoline-cyclopentane ring system with 8-(1-azepanylcarbonyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The research paper highlighting this compound focuses on the conformational analysis of the molecule and its crystal packing behavior, influenced by various non-covalent interactions. []

8-Chloro-4-(1-(phenylsulfonyl)indol-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Compound Description: This compound is structurally very similar to the previous one, with the addition of a chlorine atom at the 8-position of the tetrahydroquinoline ring. It retains the 1-(phenylsulfonyl)indol-3-yl substituent at the 4-position. []

Relevance: This compound also shares the core tetrahydroquinoline-cyclopentane ring system with 8-(1-azepanylcarbonyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The presence of the chlorine atom at the 8-position, while different from the azepanylcarbonyl substituent in the target compound, highlights the potential for modifications at this position. []

Rac-3a(R),4(S),5,9b(S)-Tetrahydro-4-(pyrid-2-yl)-3H-cyclopenta[c]quinoline

Compound Description: This compound features the tetrahydroquinoline-cyclopentane core but lacks any substituents on the aromatic rings. Instead, a simple pyridin-2-yl group is attached to the 4-position. []

Relevance: This compound emphasizes the importance of the tetrahydroquinoline-cyclopentane scaffold present in 8-(1-azepanylcarbonyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The research primarily focuses on its unusual formation through a Lewis-acid catalyzed cycloaddition reaction. []

3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline analogues

Compound Description: This refers to a broad class of compounds containing the tetrahydroquinoline-cyclopentane scaffold with various substituents. While specific structures are not provided in the paper, this class encompasses a wide range of potential modifications. []

Relevance: This highlights the existence of a diverse library of 8-(1-azepanylcarbonyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline analogues, suggesting the possibility of numerous related compounds with potential biological activities. The research focuses on exploring this chemical space for identifying potent and selective protein tyrosine phosphatase 1B (PTP1B) inhibitors. []

4-Benzoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

Compound Description: This compound family incorporates a benzoyl group at the 4-position of the tetrahydroquinoline moiety, alongside other potential substitutions. []

Relevance: This class illustrates another modification at the 4-position of the tetrahydroquinoline ring, similar to 8-(1-azepanylcarbonyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. These compounds highlight the potential for variations at this position and their subsequent impact on the molecule's chemical properties and potential biological activities. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), exhibiting a unique pharmacological profile. []

Relevance: Although A-867744 shares little structural similarity with 8-(1-azepanylcarbonyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, its classification as an α7 nAChR PAM provides valuable context. This connection suggests that the target compound, given its structural resemblance to other α7 nAChR modulators, might possess similar pharmacological properties. []

4-Naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonic acid amide (TQS)

Compound Description: TQS is a well-known type II α7 nAChR PAM, capable of potentiating acetylcholine-evoked currents. [, , , , , ]

Relevance: TQS shares a significant structural similarity with 8-(1-azepanylcarbonyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, particularly the tetrahydroquinoline-cyclopentane core and the presence of an aromatic substituent at the 4-position. This resemblance suggests that the target compound might also exhibit α7 nAChR PAM activity. [, , , , , ]

1-(5-Chloro-2-hydroxyphenyl)-3-(2-chloro-5-trifluoromethyl-phenyl)urea (NS1738)

Compound Description: NS1738 is another α7 nAChR PAM that, like TQS, does not displace [3H]methyllycaconitine binding to rat cortex α7* nAChRs. []

Relevance: While structurally distinct from 8-(1-azepanylcarbonyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, NS1738's function as an α7 nAChR PAM further strengthens the potential for the target compound to exhibit similar activity due to its structural similarities with known α7 nAChR modulators. []

1-(5-Chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea (PNU-120596)

Compound Description: PNU-120596 is a type II α7 nAChR PAM that influences both peak current and current decay. [, , , , ]

Relevance: Despite being structurally different from 8-(1-azepanylcarbonyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, PNU-120596's role as a type II α7 nAChR PAM provides further evidence suggesting the target compound might also possess similar activity. This prediction is based on the structural resemblances between the target compound and other compounds known to modulate α7 nAChRs. [, , , , ]

2,3,5,6TMP-TQS (Cis-trans-4-(2,3,5,6-tetramethylphenyl)-3a,4,5,9b-te-trahydro-3H-cyclopenta[c]quinoline-8-sulfonamide)

Compound Description: Initially reported as a silent allosteric modulator and antagonist of α7 allosteric activation, later studies revealed distinct activities for its enantiomers. The (-) isomer acted as an antagonist, while the (+) isomer functioned as an α7 PAM. []

Relevance: 2,3,5,6TMP-TQS, particularly its (+) enantiomer, shares a high degree of structural similarity with 8-(1-azepanylcarbonyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. This similarity primarily stems from the shared tetrahydroquinoline-cyclopentane core and the presence of a substituted aromatic ring at the 4-position, suggesting a potential for the target compound to exhibit α7 nAChR PAM activity as well. []

4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)

Compound Description: 4BP-TQS acts as a potent allosteric agonist for both recombinant and native α7 nAChRs. Studies suggest its action occurs via an intra-subunit transmembrane site. [, , ]

Relevance: Sharing the same core structure as 8-(1-azepanylcarbonyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, 4BP-TQS highlights the potential of this scaffold for interacting with α7 nAChRs. The presence of a halogenated aromatic substituent at the 4-position in both compounds further strengthens this link, indicating possible allosteric modulation capabilities for the target compound. [, , ]

Properties

Product Name

8-(1-azepanylcarbonyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

IUPAC Name

azepan-1-yl-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]methanone

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C25H27N3O3/c29-25(27-13-3-1-2-4-14-27)18-11-12-23-22(16-18)20-9-6-10-21(20)24(26-23)17-7-5-8-19(15-17)28(30)31/h5-9,11-12,15-16,20-21,24,26H,1-4,10,13-14H2

InChI Key

WELPSTDHUUCDBA-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC(=CC=C5)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.